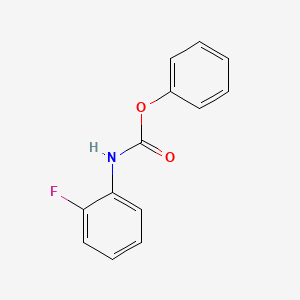

phenyl N-(2-fluorophenyl)carbamate

Vue d'ensemble

Description

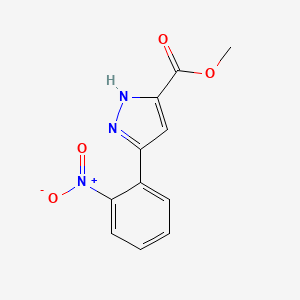

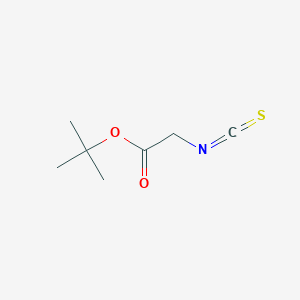

Phenyl N-(2-fluorophenyl)carbamate is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through various methods. One common method involves the reaction of amines with organic carbonates . Another approach is the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . The iron-chrome catalyst TZC-3/1 has been found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources found .Applications De Recherche Scientifique

Antitumor Applications

Phenyl N-(2-fluorophenyl)carbamate and its derivatives have significant applications in the field of antitumor drugs. They are particularly prominent in the development of small molecular inhibitors used in anti-tumor treatments. An example includes the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which is an important intermediate in various antitumor drugs (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021).

Fungal Resistance in Wood Preservation

The compound's derivatives have been used to enhance fungal resistance in wood. For instance, southern pine impregnated with methyl fluorophenyl carbamates showed increased resistance to fungi, demonstrating the potential of these compounds in preserving wood and preventing decay (Chen, Rowell, & Ellis, 1990).

Synergistic Effects with Insecticides

This compound and its analogues have been found to synergize with carbamate insecticides. This synergism has been observed in studies conducted on houseflies, where it demonstrated increased activity compared to other synergists, suggesting its potential use in enhancing the efficacy of insecticides (Barnes & Fellig, 1969).

Development of Organophosphorus Inhibitors

In research focusing on organophosphorus compounds and their neurotoxic effects, carbamates like phenyl N-benzyl-N-methylcarbamate have been studied for their ability to inhibit neurotoxic esterase, an enzyme associated with neurotoxicity. These studies contribute to understanding the mechanisms of neurotoxicity and developing protective strategies against harmful compounds (Johnson, 1970).

Synthesis from Carbon Dioxide

An innovative approach has been demonstrated in the synthesis of various N-aryl and N-alkyl carbamates, including this compound, starting from carbon dioxide under atmospheric pressure. This sustainable method holds potential for industrial applications, particularly in producing raw materials for polyurethane (Takeuchi et al., 2021).

Mécanisme D'action

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . They are designed to make drug-target interactions, leading to various biochemical changes .

Biochemical Pathways

For instance, microbial degradation of carbamate pesticides involves enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .

Result of Action

Carbamates are known to have diverse biological activities, which can lead to various cellular effects .

Action Environment

Environmental factors can potentially influence the action of carbamates .

Propriétés

IUPAC Name |

phenyl N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-8-4-5-9-12(11)15-13(16)17-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTBCKBKVIIQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396455 | |

| Record name | phenyl N-(2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65140-97-8 | |

| Record name | phenyl N-(2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)

![methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate](/img/structure/B3060615.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)

![3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione](/img/structure/B3060632.png)